4-Amino-1-cyclopropyl-4-methylpentan-2-one

Description

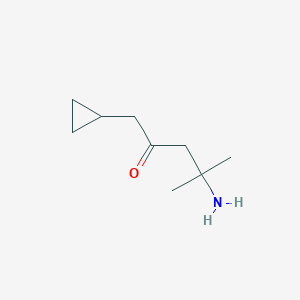

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-amino-1-cyclopropyl-4-methylpentan-2-one |

InChI |

InChI=1S/C9H17NO/c1-9(2,10)6-8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |

InChI Key |

KVWLZVUQAJMZMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)CC1CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One

Retrosynthetic Strategies for 4-Amino-1-cyclopropyl-4-methylpentan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

The most apparent disconnection is at the C4-N bond, which points towards a reductive amination pathway. This involves the corresponding ketone precursor, 1-cyclopropyl-4-methylpentane-2,4-dione, and an ammonia (B1221849) source. Another key disconnection is the C3-C4 bond, suggesting a Mannich-type reaction. This approach would involve the condensation of cyclopropyl (B3062369) methyl ketone, an amine, and an aldehyde. A third strategy could involve the disconnection of the C2-C3 bond, which might lead to a synthesis involving the acylation of a suitable organometallic reagent derived from a cyclopropyl precursor.

| Disconnection | Synthetic Strategy | Key Precursors |

| C4-N Bond | Reductive Amination | 1-cyclopropyl-4-methylpentane-2,4-dione, Ammonia |

| C3-C4 Bond | Mannich Reaction | Cyclopropyl methyl ketone, Formaldehyde (B43269), Isopropylamine |

| C2-C3 Bond | Acylation | Cyclopropylacetyl derivative, Organometallic reagent with a protected amino group |

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be envisioned for the construction of this compound.

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. In the context of this compound, the key precursor would be 1-cyclopropyl-4-hydroxypentan-2-one, which can be oxidized to the corresponding diketone or used directly. The reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

A plausible pathway involves the reaction of 1-cyclopropyl-4-methylpentan-2,4-dione with ammonia in the presence of a reducing agent. Various reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions.

| Reducing Agent | Amine Source | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH3CN) | Ammonia, Ammonium (B1175870) acetate | Methanol, pH 6-7 | Mild and selective reducing agent. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Ammonia, Ammonium chloride | Dichloroethane, Acetic acid | Effective for a wide range of ketones. |

| Catalytic Hydrogenation (H2/Pd-C) | Ammonia | Ethanol, High pressure | "Green" method, but may require higher pressures and temperatures. |

An alternative approach involves the functionalization of a substrate that already contains the cyclopropyl moiety. One such strategy is the ring-opening of a cyclopropyl carbinol. For instance, a suitably substituted cyclopropyl carbinol can undergo oxidative ring-opening in the presence of an azide (B81097) source, followed by reduction to yield the desired β-amino ketone. This method provides a novel entry to β-functionalized ketones under mild conditions nih.gov.

Another potential route is the aza-Michael addition of an amine to an α,β-unsaturated ketone precursor, such as 1-cyclopropyl-4-methylpent-3-en-2-one. This conjugate addition would directly establish the carbon-nitrogen bond at the β-position organic-chemistry.org.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The Mannich reaction is a classic example of an MCR used for the synthesis of β-amino ketones rsc.orgrasayanjournal.co.inmdpi.comorganic-chemistry.org.

For the synthesis of this compound, a one-pot, three-component Mannich reaction could be employed. This would involve the reaction of cyclopropyl methyl ketone (the enolizable ketone), formaldehyde (a non-enolizable aldehyde), and an amine source like ammonia or an ammonium salt. The reaction is often catalyzed by an acid or a base.

| Component 1 (Ketone) | Component 2 (Aldehyde) | Component 3 (Amine) | Catalyst |

| Cyclopropyl methyl ketone | Formaldehyde | Ammonia/Ammonium Chloride | Acid (e.g., HCl) or Base (e.g., NaOH) |

| Cyclopropyl methyl ketone | Paraformaldehyde | Ammonium Acetate | Lewis acids (e.g., ZnCl2) |

Stereoselective Synthesis of Chiral this compound Isomers

The target molecule contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access single enantiomers is of great importance.

A common strategy for achieving stereocontrol is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be incorporated in several ways. For example, in a reductive amination approach, a chiral amine could be used to form a diastereomeric imine intermediate, which would then be reduced. The subsequent removal of the chiral group from the nitrogen atom would yield the desired chiral β-amino ketone.

Alternatively, a chiral auxiliary could be attached to the ketone precursor. For instance, the ketone could be converted into a chiral enamine or enolate using a chiral amine or a chiral ligand, respectively. The subsequent reaction with an electrophilic nitrogen source would then proceed with high diastereoselectivity, dictated by the chiral auxiliary researchgate.net.

| Synthetic Approach | Chiral Auxiliary | Mechanism of Stereocontrol |

| Reductive Amination | Chiral primary amine (e.g., (R)-α-methylbenzylamine) | Formation of diastereomeric imines, followed by stereoselective reduction. |

| Mannich Reaction | Chiral amine or chiral catalyst | Diastereoselective addition to the imine intermediate. |

| Alkylation of Chiral Enolate | Chiral ligand (e.g., a derivative of proline) | Formation of a chiral enolate, followed by diastereoselective reaction with an electrophilic amine source. |

Asymmetric Catalysis in Carbonyl and Imine Transformations

The construction of the β-amino ketone motif, particularly the challenging quaternary stereocenter at the C4 position of the target molecule, is a focal point of the synthetic strategy. Asymmetric catalysis, involving the addition of nucleophiles to carbonyls and imines, offers a direct and efficient route to establishing this critical functionality with high enantioselectivity. The Mannich reaction and related C-C bond-forming transformations are central to this approach.

The catalytic asymmetric Mannich reaction, which involves the addition of a ketone-derived enolate to an imine, is a cornerstone for synthesizing β-amino ketones. In a potential synthesis of this compound, a key step would involve the reaction of an enolate derived from 1-cyclopropyl-4-methylpentan-2-one with an imine precursor. However, a more direct and controllable approach involves the reaction between a pre-formed enolate of 1-cyclopropylpropan-2-one (B1268143) and a ketimine derived from acetone. The stereochemical outcome of this transformation is governed by a chiral catalyst, which can be a metal complex or a small organic molecule.

Research has demonstrated the efficacy of various catalytic systems in analogous transformations. For instance, chiral palladium(II) complexes have been successfully employed in the asymmetric arylation of α-keto imines, providing a pathway to chiral α-amino ketones. nih.gov Similarly, cinchona alkaloid-derived phase-transfer catalysts have enabled the umpolung (polarity reversal) of imines, allowing them to act as nucleophiles in reactions with enones to form γ-amino ketones with excellent enantioselectivity (90-92% ee). nih.gov These principles can be adapted to the synthesis of β-amino ketones. For the target molecule, a chiral bifunctional catalyst, such as a thiourea-based organocatalyst, could simultaneously activate the enolate and the imine, directing the nucleophilic attack to a specific face of the imine and thereby establishing the desired stereochemistry at the C4 position.

Below is a table summarizing the performance of various catalytic systems in representative asymmetric Mannich and related reactions, highlighting their potential applicability.

| Catalyst Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Phosphine-Silver(I) Complex | Acetone-derived silyl (B83357) enol ether + various imines | β-Amino Ketone | High | High | organic-chemistry.org |

| Quinidine-derived Thiourea | Aromatic aldehydes, ketones, p-toluenesulfonamide | N-tosylated β-Amino Ketone | High | Excellent | organic-chemistry.org |

| Chiral N,N′-Dioxide-Scandium(III) Complex | Cyclopropyl ketones + β-naphthols | Chiral β-Naphthol Derivatives | up to 99% | up to 97% | researchgate.net |

| Chiral Pd(II) Complex | C-acyl N,O-aminals + Arylboronic acids | α-Amino Ketone | - | High | nih.gov |

Enantioselective Construction of Cyclopropyl Precursors

The cyclopropane (B1198618) ring is a key structural feature of the target molecule. While the chirality of this compound resides at the C4 position, the principles of asymmetric synthesis can be applied to the construction of the cyclopropyl group itself, which is a common strategy for building complex molecules containing this strained ring. mdpi.com The enantioselective synthesis of cyclopropyl precursors provides access to valuable chiral building blocks that can be incorporated into a larger molecular framework.

Asymmetric cyclopropanation is a well-established field, with numerous methods relying on transition-metal catalysis. mdpi.com A prevalent strategy involves the reaction of an alkene with a diazo compound, mediated by a chiral catalyst. Chiral rhodium(II) and ruthenium(II) complexes are particularly effective for these transformations. For example, a chiral (Salen)Ru(II) catalyst has been used in the asymmetric cyclopropanation to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov A chiral-at-metal Rh(III) complex has also been shown to mediate the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds, yielding 1,2,3-trisubstituted chiral cyclopropanes with high enantiomeric excess (85–99% ee). acs.org

In addition to chemocatalysis, biocatalysis has emerged as a powerful tool for enantioselective cyclopropanation. Engineered hemoproteins, such as myoglobin (B1173299) variants, can catalyze carbene transfer from novel precursors like ethyl α-diazopyruvate to various alkenes, affording chiral cyclopropanes with exceptional diastereomeric ratios and enantiomeric excess (up to 99% ee). wpmucdn.com

These methodologies could be employed to synthesize a chiral cyclopropyl building block, such as an enantiomerically pure cyclopropyl aldehyde or ketone. This chiral precursor would then be elaborated through subsequent non-stereoselective steps to yield the final target molecule, with the stereochemistry having been set at an early stage.

The table below showcases representative catalytic systems for the enantioselective synthesis of cyclopropyl derivatives.

| Catalytic System | Reaction Type | Yield (%) | Enantiomeric/Diastereomeric Selectivity | Reference |

| Chiral Rhodium(II) Catalyst | Cyclopropanation of α-fluoroacrylates | Excellent | Excellent enantio- and diastereoselectivities | mdpi.com |

| Chiral (Salen)Ru(II) Catalyst | Asymmetric cyclopropanation | High | Excellent enantioselectivities | nih.gov |

| Engineered Myoglobin Variant | Biocatalytic cyclopropanation | Good to Modest | up to >99% ee | wpmucdn.com |

| Chiral-at-Metal Rh(III) Complex | [2+1] Cyclization of vinyl sulfoxonium ylides | 64–98% | 85–99% ee, >20:1 dr | acs.org |

Optimization of Reaction Conditions and Isolation Techniques for this compound

The successful synthesis of a target compound relies not only on the chosen synthetic route but also on the meticulous optimization of reaction conditions and the development of efficient isolation and purification protocols. nih.gov For a multi-step synthesis culminating in this compound, each step must be fine-tuned to maximize yield and selectivity while minimizing side-product formation.

Optimization of Reaction Conditions: Key parameters that require systematic investigation include the choice of solvent, reaction temperature, catalyst loading, and the concentration of reactants. In the context of the proposed asymmetric Mannich reaction, these variables can have a profound impact on both the rate of reaction and the stereochemical outcome.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. A screen of aprotic solvents such as toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) would be necessary.

Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this can also decrease the reaction rate, necessitating a compromise to achieve a practical synthesis.

Catalyst Loading: While higher catalyst loading can increase reaction rates, it also adds to the cost. Optimization aims to find the lowest possible catalyst loading that maintains high yield and enantioselectivity within a reasonable timeframe.

Additives: In some catalytic systems, the presence of additives such as bases or Lewis acids can significantly improve performance. For instance, the addition of a non-nucleophilic base might be required to facilitate enolate formation without competing in the main reaction. researchgate.net

The following table provides a hypothetical example of an optimization study for a key C-C bond-forming step.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Toluene | 25 | 10 | 65 | 78 |

| 2 | DCM | 25 | 10 | 72 | 75 |

| 3 | THF | 25 | 10 | 58 | 82 |

| 4 | THF | 0 | 10 | 61 | 91 |

| 5 | THF | -20 | 10 | 55 | 95 |

| 6 | THF | -20 | 5 | 53 | 94 |

Isolation and Purification Techniques: The final step in the synthesis is the isolation and purification of this compound. As an amino ketone, the compound possesses a basic nitrogen atom, which dictates the appropriate purification strategy.

Work-up: A standard aqueous work-up would be performed to remove water-soluble reagents and byproducts. An acid-base extraction could be particularly effective. The crude product in an organic solvent (e.g., ethyl acetate) can be washed with a dilute aqueous acid (e.g., 1M HCl), which protonates the amine and extracts it into the aqueous phase. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be re-extracted into a fresh portion of organic solvent.

Chromatography: The primary method for purification would be flash column chromatography on silica (B1680970) gel. Due to the basic nature of the amine, tailing on the silica column is a common issue. This can often be mitigated by pre-treating the silica gel with a base or by adding a small percentage (e.g., 1-2%) of a volatile amine like triethylamine (B128534) to the eluent system (e.g., hexane/ethyl acetate).

Crystallization: If the final compound is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity.

By carefully applying these optimization and purification principles, this compound can be obtained in high yield and excellent enantiopurity, suitable for further investigation.

Structural Elucidation and Stereochemical Analysis of 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of 4-Amino-1-cyclopropyl-4-methylpentan-2-one would rely on a combination of modern spectroscopic methods.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. Key diagnostic signals would include those for the cyclopropyl (B3062369) ring protons (typically in the upfield region), the methylene (B1212753) protons adjacent to the carbonyl and cyclopropyl groups, the singlet for the methylene protons alpha to the carbonyl, the singlet for the two methyl groups at the C4 position, and a signal for the amino (-NH₂) protons. The chemical shift (δ) and coupling constants (J) would provide critical information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon backbone of the molecule. Distinct signals would be anticipated for the carbonyl carbon (downfield shift), the quaternary carbon C4, the carbons of the cyclopropyl ring, the methylene carbons, and the methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.1 - 0.8 | Multiplet |

| Cyclopropyl CH | 0.5 - 1.2 | Multiplet |

| CH₂ (adjacent to cyclopropyl) | ~2.5 | Multiplet |

| CH₂ (alpha to carbonyl) | ~2.7 | Singlet |

| C4-CH₃ | ~1.2 | Singlet |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity through the cyclopropyl and pentanone backbone.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for confirming the placement of the carbonyl group, the cyclopropyl ring, and the amino-methyl substituted quaternary center.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Fragmentation patterns observed in the mass spectrum (e.g., from electron ionization, EI-MS) would offer further structural evidence, potentially showing characteristic losses of the cyclopropyl group, methyl groups, or parts of the pentanone chain.

X-ray Crystallography of this compound Analogs

As no crystal structure for this compound is available, analysis would turn to analogs. The study of crystal structures of similar acyclic β-amino ketones or other cyclopropyl ketone derivatives would provide valuable insights into expected bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups. This information is critical for understanding the solid-state packing and conformation of such molecules.

Chiral Recognition and Enantiomeric Excess Determination Methodologies

The this compound molecule possesses a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are critical.

Chiral Chromatography: The most common method for separating enantiomers and determining the enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the resolution of amino compounds.

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to an NMR sample of the racemic mixture can induce diastereomeric complexes that exhibit separate signals for each enantiomer in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Conformational Analysis and Stereoisomerism in this compound Architectures

Rotational Isomerism: The key conformational aspect of this molecule, besides the stereoisomerism at C4, is the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. Studies on simpler cyclopropyl ketones have shown that the molecule preferentially adopts either an s-cis or s-trans conformation, where the double bond of the carbonyl is either eclipsing or anti-periplanar to the cyclopropane (B1198618) ring, respectively. uwlax.eduacs.org This is due to electronic interactions between the π-system of the carbonyl and the Walsh orbitals of the cyclopropyl ring. uwlax.eduacs.org

Computational Modeling: In the absence of experimental data, computational methods like Density Functional Theory (DFT) would be employed to calculate the relative energies of different conformations and predict the most stable three-dimensional structure of the molecule. These calculations can also predict NMR chemical shifts, which can then be compared to experimental data for structural validation.

Derivatives and Analogues of 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One: Design and Chemical Synthesis

Synthetic Modification Strategies for the Amino Functionality

The primary amino group is a key site for structural modification, influencing the molecule's basicity, polarity, and hydrogen bonding capacity. Standard synthetic transformations can be employed to convert the primary amine into a wide range of other functional groups.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents can be achieved through reactions such as reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl or aryl halides. These modifications can modulate lipophilicity and steric bulk.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields amides and sulfonamides, respectively. This transformation neutralizes the basicity of the nitrogen atom and introduces hydrogen bond acceptors, significantly altering the electronic and steric properties of the original amino group.

Conversion to Other Nitrogen-Containing Groups: Further derivatization can lead to the formation of ureas, carbamates, and guanidines, each introducing unique functional characteristics.

Table 1: Potential Synthetic Modifications of the Amino Group

| Modification Type | Reagents | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Increases steric bulk, modulates basicity |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Introduces diverse substituents |

| N-Acylation | Acyl Chloride or Anhydride | Amide | Removes basicity, adds H-bond acceptor |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Removes basicity, adds strong H-bond acceptor |

Approaches to Ketone and Pentane (B18724) Chain Analogues of 4-Amino-1-cyclopropyl-4-methylpentan-2-one

Modifications to the carbonyl group and the underlying pentane skeleton can profoundly impact the molecule's shape, polarity, and metabolic stability.

The ketone functionality is a versatile handle for chemical alteration. It can be:

Reduced to a secondary alcohol, introducing a hydrogen bond donor and a new chiral center.

Converted to an oxime or hydrazone, altering electronic properties and geometry.

Subjected to Wittig-type reactions to form an alkene, removing the polarity of the carbonyl.

Used in reductive amination to create a second amino group in the molecule.

The pentane chain can be modified through strategies such as:

Homologation: Shortening or lengthening the chain between the ketone and the cyclopropyl (B3062369) ring can alter the spatial relationship between these two groups.

Introduction of Rigidity: Incorporating double bonds or additional cyclic structures can restrict conformational flexibility.

Alteration of Branching: Modifying the gem-dimethyl group at the 4-position can influence steric interactions and metabolic stability.

Cyclopropyl Ring System Modifications and Bioisosteric Replacements

The cyclopropyl group is a significant structural feature, often used in medicinal chemistry to provide conformational rigidity and improve metabolic stability. scientificupdate.comiris-biotech.de It acts as a rigid linker and can serve as a bioisosteric replacement for other groups like alkenes or gem-dimethyl functionalities. scientificupdate.com

Modifications to the cyclopropyl ring itself could involve the introduction of substituents to probe steric and electronic requirements. However, a more common strategy involves the complete replacement of the ring with other groups, known as bioisosteres, that mimic its size, shape, and electronic properties. nih.gov

Table 2: Potential Bioisosteric Replacements for the Cyclopropyl Group

| Bioisostere | Rationale for Replacement | Potential Change in Properties |

|---|---|---|

| Cyclobutane | Slightly larger, more flexible saturated ring | Alters bond angles and conformational flexibility |

| Oxetane | Introduces a polar heteroatom, acts as H-bond acceptor | Increases polarity and solubility |

| Azetidine | Introduces a basic nitrogen, acts as H-bond acceptor/donor | Modulates pKa and polarity |

| Alkene (vinyl) | Maintains unsaturation character but with different geometry | Increases planarity, potential for new interactions |

| gem-Dimethyl | Mimics steric bulk without the ring strain | Increases lipophilicity and conformational freedom |

Structure-Reactivity Relationship Studies within this compound Analogues

The relationship between the structure of the analogues and their chemical reactivity is crucial for understanding their potential behavior. Quantitative structure-reactivity relationships (QSRR) can be explored by systematically varying substituents and measuring the effect on chemical properties. libretexts.org

Key reactivity parameters to consider include:

pKa of the Amino Group: Modifications to the amino group itself (e.g., acylation) or to nearby groups will alter its basicity. Acylation, for instance, dramatically reduces pKa by delocalizing the nitrogen lone pair. The electron-withdrawing nature of the ketone can also influence the basicity of the amine.

Electrophilicity of the Carbonyl Carbon: The susceptibility of the ketone to nucleophilic attack is influenced by the electronic effects of adjacent groups. Replacing the cyclopropyl group with a more electron-withdrawing bioisostere could increase the ketone's reactivity.

Nucleophilicity of the Amine: The reactivity of the primary amine as a nucleophile is directly related to its basicity. N-alkylation can increase nucleophilicity due to the inductive effect of alkyl groups, whereas N-acylation eliminates it.

Chemical Stability: The stability of the molecule can be affected by modifications. For example, introducing strain or reactive functional groups could lead to degradation pathways, such as intramolecular cyclization or rearrangement. Studies on related aminoketones and their rearrangement products can provide insight into potential reactivity pathways. nih.govresearchgate.net

Table 4: Predicted Structure-Reactivity Effects

| Structural Modification | Predicted Effect on Reactivity |

|---|---|

| N-Acylation of the amino group | Decrease in pKa (less basic), loss of nucleophilicity |

| Reduction of ketone to alcohol | Elimination of carbonyl electrophilicity |

| Replacement of cyclopropyl with an electron-withdrawing group | Increase in ketone electrophilicity |

| Chain extension between ketone and cyclopropyl | Minimal electronic effect, may alter potential for intramolecular reactions |

Computational and Theoretical Studies of 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to investigate the geometric and electronic properties of molecules with high accuracy. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within a molecule and the resulting molecular structure.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the study of relatively large molecular systems.

For 4-Amino-1-cyclopropyl-4-methylpentan-2-one, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G*, can be employed to optimize the molecular geometry. researchgate.netresearchgate.net This process determines the most stable arrangement of atoms in space by finding the minimum energy conformation. The output of such a calculation includes precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute various electronic properties, such as the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction sites.

Table 1: Illustrative DFT-Calculated Properties for a Molecule Analogous to this compound (Note: Data is hypothetical and for illustrative purposes only)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -550.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.77 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

These methods are particularly valuable for obtaining precise energetic information and for predicting spectroscopic properties. For instance, ab initio calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. nih.gov By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Vis absorption spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic nature of molecules. MD simulations use classical mechanics to model the movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD can simulate the conformational flexibility and dynamic behavior of this compound.

An MD simulation would reveal the accessible conformations of the molecule in different environments, such as in a vacuum or in a solvent. This is particularly important for a flexible molecule containing a rotatable cyclopropyl (B3062369) group and an alkyl chain. The simulation can identify the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape. This information is critical for understanding how the molecule might interact with other molecules, such as a biological receptor.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

For this compound, theoretical methods could be used to model various potential reactions, such as nucleophilic attack at the carbonyl carbon or reactions involving the amino group. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed. nih.gov Techniques like transition state theory can then be used to estimate reaction rates. nih.gov

Prediction of Spectroscopic Properties for Uncharacterized Derivatives

One of the significant advantages of computational chemistry is its ability to predict the properties of molecules that have not yet been synthesized. By making systematic modifications to the structure of this compound in silico, it is possible to predict the spectroscopic properties of a wide range of its derivatives.

For example, DFT or ab initio methods can be used to calculate the NMR chemical shifts (¹H and ¹³C) for hypothetical derivatives. researchgate.net These predictions can aid in the structural elucidation of new compounds if they are later synthesized. Similarly, the IR, Raman, and UV-Vis spectra can be predicted for these derivatives, providing a theoretical library of spectroscopic data that can guide future synthetic and analytical efforts. nih.gov

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Hypothetical Derivative of this compound (Note: Data is hypothetical and for illustrative purposes only)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 208.5 |

| C(NH₂) | 55.2 |

| CH₂ (adjacent to C=O) | 45.1 |

| CH₂ (cyclopropyl) | 10.8 |

| CH (cyclopropyl) | 15.3 |

Theoretical Modeling of Molecular Interactions (e.g., Ligand-Protein Docking without biological outcomes)

Understanding how a molecule like this compound interacts with other molecules is key to many of its potential applications. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein.

In a docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction for different binding poses. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the complex. This type of modeling provides a structural hypothesis for how the molecule might bind to a biological target, which can be a starting point for further investigation.

Role of 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The presence of both a primary amine and a ketone group in 4-Amino-1-cyclopropyl-4-methylpentan-2-one makes it an ideal precursor for a wide array of heterocyclic compounds through various condensation reactions. The reactivity of these functional groups allows for the formation of five- and six-membered rings, which are prevalent in many biologically active molecules. While direct literature on this specific compound is limited, its structural motifs suggest its utility in several classical and modern heterocyclic syntheses.

A prime example is the Paal-Knorr synthesis for the formation of substituted pyrroles. wikipedia.orgorganic-chemistry.org By reacting this compound with a 1,4-dicarbonyl compound, a substituted pyrrole (B145914) bearing the cyclopropylmethyl and gem-dimethyl functionalities could be readily obtained. Similarly, the Hantzsch pyridine (B92270) synthesis offers a pathway to dihydropyridines and subsequently pyridines. fiveable.mewikipedia.org In this multicomponent reaction, the amino group of this compound can act as the nitrogen source in a condensation with a β-ketoester and an aldehyde.

Furthermore, the aminoketone functionality is amenable to the Gewald aminothiophene synthesis , a versatile method for the preparation of polysubstituted 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. researchgate.netwikipedia.org The ketone part of this compound can serve as the starting carbonyl compound in this reaction. The synthesis of pyrimidines is another accessible avenue, where the aminoketone can react with various reagents like amidines or β-dicarbonyl compounds. organic-chemistry.orgbu.edu.eg

The potential of this compound as a precursor in these named reactions is summarized in the table below.

| Heterocyclic Synthesis | Reactants with this compound | Resulting Heterocycle |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde | Substituted Dihydropyridine/Pyridine |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur, Base | Polysubstituted 2-Aminothiophene |

| Pyrimidine Synthesis | Amidine or β-Dicarbonyl compound | Substituted Pyrimidine |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline or Tetrahydroisoquinoline |

Application as a Scaffold for Novel Molecule Construction

A scaffold in medicinal chemistry provides a core structure upon which various substituents can be systematically attached to create a library of compounds for biological screening. The unique combination of a rigid cyclopropyl (B3062369) group and a flexible aminoketone chain in this compound makes it an attractive scaffold for the design of novel molecules with potential therapeutic applications.

The primary amine serves as a key handle for diversification. It can be readily acylated, alkylated, or reductively aminated to introduce a wide range of functional groups. The ketone functionality can be transformed into other groups, such as alcohols, alkenes, or subjected to nucleophilic addition reactions. This dual reactivity allows for the generation of a diverse set of analogues from a single starting material.

For instance, the amine can be used as an anchor point to attach various aromatic or heterocyclic moieties, while the ketone can be modified to modulate the molecule's polarity and steric properties. The presence of the gem-dimethyl group provides a degree of steric hindrance that can influence the binding affinity and selectivity of the resulting molecules for their biological targets.

Utilization in Multistep Organic Transformations

In the context of multistep organic synthesis, this compound can be a crucial intermediate. Its functional groups can be selectively protected and deprotected, allowing for sequential modifications at different parts of the molecule.

For example, the amino group can be protected with a standard protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This would allow for transformations to be carried out on the ketone functionality without interference from the amine. Subsequently, the protecting group can be removed to allow for further functionalization of the amine. This orthogonal protection strategy is a cornerstone of modern organic synthesis.

The ketone can be converted to a more complex functional group, such as an oxime or a hydrazone, which can then undergo further reactions. The cyclopropyl group itself can participate in ring-opening reactions under specific conditions, providing access to linear carbon chains with defined stereochemistry. rsc.orgacs.org

Cyclopropyl-Containing Synthons in Target-Oriented Chemical Synthesis

The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for a double bond or a gem-dimethyl group, influencing the metabolic stability and binding affinity of a drug molecule. Cyclopropylamine, a related simple synthon, is an important intermediate in the synthesis of numerous organic compounds, including herbicides and pharmaceuticals like the ectoparasiticide cyromazine. guidechem.comlongdom.orggoogle.com

This compound serves as a more elaborate cyclopropyl-containing synthon, offering multiple points for chemical modification. Its incorporation into a target molecule can impart the desirable properties associated with the cyclopropyl ring. The strained three-membered ring can also be strategically cleaved to introduce specific functionalities. For example, acid-catalyzed ring-opening of aryl cyclopropyl ketones can lead to the formation of 1-tetralones. rsc.org Palladium-catalyzed ring-opening can yield α,β-unsaturated ketones. rsc.org Iron-catalyzed reductive ring-opening has also been reported. acs.org While these reactions are reported for aryl cyclopropyl ketones, analogous reactivity could potentially be explored for this compound under suitable conditions.

The versatility of this building block in introducing the valuable cyclopropyl moiety, coupled with its potential for further elaboration, makes it a powerful tool for the synthesis of complex and biologically relevant molecules.

Chemical Transformation Pathways and in Vitro Metabolic Studies of 4 Amino 1 Cyclopropyl 4 Methylpentan 2 One

Oxidative and Reductive Chemical Transformations (In Vitro)

No published studies were found that investigated the in vitro oxidative or reductive transformations of 4-Amino-1-cyclopropyl-4-methylpentan-2-one. Information regarding its susceptibility to common laboratory oxidants or reducing agents, potential reaction products, and reaction kinetics is not available in the scientific literature.

Hydrolytic Stability and Degradation Mechanisms (In Vitro Chemical Reactions)

There is no available data on the hydrolytic stability of this compound across different pH ranges. Studies that would identify its degradation products under acidic, neutral, or basic conditions, and elucidate the mechanisms of such degradation, have not been reported.

Mechanistic In Vitro Metabolism by Isolated Enzymatic Systems

Comprehensive searches yielded no results for studies on the in vitro metabolism of this compound using isolated enzymatic systems.

Cytochrome P450-Mediated Chemical Transformations

No research has been published detailing the interaction of this compound with Cytochrome P450 (CYP450) enzymes. Therefore, information on which specific CYP450 isoforms might be responsible for its metabolism, the types of reactions they might catalyze (e.g., hydroxylation, N-dealkylation), and the resulting metabolites is currently unknown.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Cell-Free Systems

There are no reports on Phase II conjugation reactions involving this compound. Studies using cell-free systems to investigate its potential to undergo glucuronidation or sulfation, and to identify the enzymes involved, are absent from the literature.

Identification and Characterization of In Vitro Chemical Metabolites

As no in vitro metabolism studies have been published, there is no information available on the identity or chemical characterization of any potential metabolites of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.